molecular formula C13H18N2O3 B13769804 D-Phenylalanine, L-2-aminobutanoyl- CAS No. 60577-38-0

D-Phenylalanine, L-2-aminobutanoyl-

Cat. No.: B13769804
CAS No.: 60577-38-0
M. Wt: 250.29 g/mol
InChI Key: JTULGEQUTVYWDK-WDEREUQCSA-N
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Description

D-Phenylalanine, L-2-aminobutanoyl- (CAS 60577-38-0) is a synthetic amino acid derivative with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. It is a sparingly soluble compound (approximately 25 g/L at 25 °C) with a calculated density of 1.193 g/cm³ . This compound is of significant interest in medicinal chemistry and peptide research, particularly in the construction of complex peptidomimetics and as a chiral building block for bioactive molecules . The structure, incorporating a D-phenylalanine moiety, is designed to influence the stability, bioavailability, and conformational properties of peptides, potentially conferring resistance to enzymatic degradation . Researchers investigating amyloid formation may find value in its properties, as studies suggest that D-enantiomers of phenylalanine can act as modulators, arresting the fibril formation of their L-enantiomer counterparts . This makes it a candidate for exploring therapeutic interventions in metabolic disorders like phenylketonuria (PKU). The compound is provided for research and development applications strictly within a laboratory setting. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60577-38-0

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-aminobutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)/t10-,11+/m0/s1

InChI Key

JTULGEQUTVYWDK-WDEREUQCSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for D Phenylalanine, L 2 Aminobutanoyl and Its Analogues

Stereoselective Chemical Synthesis Approaches

The chemical synthesis of dipeptides composed of non-proteinogenic amino acids, such as D-Phenylalanine, and L-2-aminobutanoyl-, requires precise control over stereochemistry to prevent racemization and ensure the desired biological activity. Methodologies in both solution and solid phases have been refined to meet these challenges.

Solution-Phase Synthesis Optimization for D-Phenylalanine, L-2-aminobutanoyl-

Solution-phase peptide synthesis, while a classical method, remains advantageous for large-scale production. bachem.com The primary challenge in synthesizing a dipeptide like D-Phenylalanine, L-2-aminobutanoyl- is the prevention of racemization at the activated carboxyl group of the N-protected D-Phenylalanine during coupling. Optimization strategies focus on the choice of coupling reagents, solvents, and reaction conditions.

Recent research into racemization-free synthesis has highlighted the efficacy of specific reagents. For instance, the use of propanephosphonic acid anhydride (B1165640) (T3P®) or benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate (B91526) (PyBOP®) as coupling reagents has been shown to effectively suppress racemization during the formation of amide bonds involving phenylalanine derivatives. researchgate.net The optimization process involves a careful balance to achieve high yield without compromising the stereochemical integrity of the chiral centers.

Table 1: Coupling Reagents for Racemization-Free Synthesis

Coupling Reagent Description
PyBOP® Benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate; a phosphonium-based reagent. researchgate.net
T3P® Propanephosphonic acid anhydride; an anhydride-based coupling agent. researchgate.net

| DIC/HOBt | Diisopropylcarbodiimide/Hydroxybenzotriazole; a common carbodiimide-based combination. lookchem.com |

The synthesis pathway typically involves protecting the amino group of D-Phenylalanine, often with a tert-butyloxycarbonyl (Boc) group, followed by activation of its carboxyl group and subsequent coupling with the protected L-2-aminobutanoyl moiety. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Adaptations for D-Phenylalanine, L-2-aminobutanoyl-

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on an insoluble resin support. bachem.com This method simplifies purification by allowing excess reagents and by-products to be washed away by simple filtration. bachem.com For the synthesis of a dipeptide containing a D-amino acid, specific adaptations are necessary.

The general SPPS cycle involves:

Attachment of the C-terminal amino acid (L-2-aminobutanoyl) to the resin. peptide.com

Removal of the temporary Nα-protecting group (e.g., Fmoc or Boc). peptide.com

Coupling of the next protected amino acid (Nα-protected D-Phenylalanine). peptide.com

Repetition of the cycle, followed by final cleavage of the peptide from the resin and removal of side-chain protecting groups. peptide.com

A critical consideration is the choice of protecting groups for the amino acid side chains to prevent unwanted side reactions. peptide.compeptide.com The protection scheme must be "orthogonal," meaning the temporary Nα-protecting group and the more permanent side-chain protecting groups can be removed under different conditions. peptide.compeptide.com For D-Phenylalanine, the phenyl side chain is generally stable, but the conditions used for coupling must be chosen to avoid racemization. Base-mediated activation methods, for example, can increase the risk of racemization for certain amino acids. nih.gov The use of carbodiimide (B86325) activation or specific uronium/phosphonium reagents with additives like 6-Cl-HOBt can mitigate this risk. nih.gov

Convergent Synthesis Strategies for Dipeptides Incorporating D-Phenylalanine and L-2-aminobutanoyl

Convergent synthesis offers an alternative to the linear, stepwise approach of traditional SPPS. In this strategy, protected peptide segments are synthesized separately and then coupled together in solution. peptide.compeptide.com For D-Phenylalanine, L-2-aminobutanoyl-, this would involve the independent synthesis of an N-terminally protected D-Phenylalanine and a C-terminally protected L-2-aminobutanoyl. These two fragments are then joined.

Chemoenzymatic Synthesis of D-Phenylalanine, L-2-aminobutanoyl- Precursors and Related Dipeptides

Chemoenzymatic methods leverage the high selectivity and efficiency of enzymes to catalyze key steps in a synthetic pathway, offering a powerful alternative to purely chemical methods.

Enzyme Catalysis in Peptide Bond Formation for D-Phenylalanine, L-2-aminobutanoyl-

The formation of peptide bonds, particularly those involving D-amino acids, can be effectively catalyzed by certain enzymes, bypassing the need for complex protection and deprotection steps. nih.gov Adenylation domains from nonribosomal peptide synthetases (NRPSs) have emerged as powerful biocatalysts for this purpose. nih.gov These enzymes can activate specific amino acids—including D-amino acids—which can then react with a nucleophile, such as another amino acid, to form a dipeptide. nih.gov

The mechanism involves the enzyme activating the carboxyl group of the first amino acid (e.g., D-Phenylalanine). This activated intermediate can then undergo a nucleophilic attack by the amino group of the second amino acid (e.g., L-2-aminobutanoyl) to form the peptide bond. nih.gov This enzymatic approach allows for the one-pot synthesis of various D-amino acid-containing dipeptides, such as LD-, DL-, and DD-dipeptides. nih.gov For example, the adenylation domain TycA-A has been used to synthesize dipeptides like D-Trp-D-Phe and D-Phe-D-Phe. nih.gov

Substrate Specificity of Synthesizing Enzymes for D-Phenylalanine and L-2-aminobutanoyl Constituents

The success of chemoenzymatic synthesis hinges on the substrate specificity of the enzymes used. nih.gov Enzymes exhibit a range of specificities, from narrow to broad, which is determined by the architecture of their active sites. nih.govscielo.org.mx

Phenylalanine ammonia (B1221849) lyases (PALs), for instance, typically catalyze the conversion of L-phenylalanine to cinnamic acid but can be engineered or selected for activity towards D-phenylalanine. nih.govnih.gov This allows for the synthesis of D-phenylalanine precursors from inexpensive starting materials. nih.gov

Similarly, phenylalanine dehydrogenase (PheDH) from Thermoactinomyces intermedius shows high specificity for L-phenylalanine in oxidative deamination but can also catalyze the reductive amination of several 2-oxo acids to form amino acids. researchgate.net While the wild-type enzyme has some reactivity toward L-tyrosine, mutants have been developed with significantly improved specificity for L-phenylalanine. myu-group.co.jp The specificity of D-amino acid transaminases has also been studied, revealing that active site features like the flexibility of certain residues can facilitate the binding of a wide range of substrates. nih.gov The ability to tune enzyme specificity through mutagenesis is a key tool for developing biocatalysts for the synthesis of non-natural dipeptides. myu-group.co.jpnih.gov

Table 2: Relative Activity of Wild-Type vs. Mutant Phenylalanine Dehydrogenase (PheDH)

Enzyme Substrate Relative Activity (%)
Wild-Type PheDH L-Phenylalanine 100
L-Tyrosine 64.0
N290D Mutant PheDH L-Phenylalanine 100
L-Tyrosine 1.5

Data derived from a study on improving PheDH substrate specificity for L-Phe sensors. myu-group.co.jp

Biocatalytic Stereoinversion Approaches for D-Phenylalanine Production

The synthesis of enantiomerically pure D-phenylalanine is a critical step in the production of various valuable compounds, including the dipeptide D-Phenylalanine, L-2-aminobutanoyl-. Biocatalytic stereoinversion has emerged as a highly efficient and sustainable method to produce D-phenylalanine from the more abundant L-phenylalanine or racemic mixtures. rsc.orgacs.org This approach utilizes the inherent stereoselectivity of enzymes to drive the conversion, often resulting in high yields and excellent optical purity. rsc.orgnih.gov

Several enzymatic strategies have been developed for this purpose. A common approach involves a cascade reaction using two distinct enzymes. rsc.orgacs.org In this system, an L-amino acid deaminase or oxidase first converts L-phenylalanine into the intermediate α-keto acid, phenylpyruvic acid. rsc.orgacs.org Subsequently, a D-amino acid dehydrogenase stereoselectively reduces phenylpyruvic acid to D-phenylalanine. rsc.org To enhance the efficiency of this cascade, a coenzyme recycling system, such as one using formate (B1220265) dehydrogenase, is often incorporated to regenerate the necessary NADPH cofactor, leading to quantitative yields and an enantiomeric excess greater than 99%. rsc.org

Whole-cell biocatalysis presents a more streamlined alternative by co-expressing the required enzymes within a single microorganism, such as Escherichia coli. nih.govmanchester.ac.uk This in vivo cascade simplifies the process by eliminating the need for enzyme purification and leverages the host cell's metabolism for cofactor regeneration. nih.gov For instance, recombinant E. coli cells expressing both L-amino acid deaminase from Proteus mirabilis and D-amino acid dehydrogenase from Symbiobacterium thermophilum have been successfully used for the stereoinversion of L-phenylalanine to D-phenylalanine with high conversion rates. rsc.orgnih.gov

Another notable biocatalyst is phenylalanine ammonia-lyase (PAL), which naturally catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.govwikipedia.orgfrontiersin.org While this enzyme is typically used for L-phenylalanine resolution, engineered PAL variants have been developed to catalyze the reverse reaction—the amination of cinnamic acids—to produce D-phenylalanine derivatives with high enantioselectivity. nih.govnih.gov By coupling the amination reaction with a chemoenzymatic deracemization process, researchers have achieved high yields and optical purity of D-phenylalanine derivatives from inexpensive starting materials. nih.govresearchgate.net

The performance of these biocatalytic systems is continually being improved through protein engineering techniques like directed evolution and site-directed mutagenesis. acs.org These methods allow for the development of enzymes with enhanced activity, stability, and substrate specificity, further expanding the utility of biocatalysis in the synthesis of D-phenylalanine. acs.org

Table 1: Examples of Biocatalytic Systems for D-Phenylalanine Production

Biocatalytic SystemEnzymes InvolvedSubstrateProductKey FindingsReference
Two-Enzyme Cascade L-amino acid deaminase (Proteus mirabilis), meso-diaminopimelate dehydrogenase (Symbiobacterium thermophilum), Formate dehydrogenaseL-phenylalanineD-phenylalanineQuantitative yield, >99% enantiomeric excess. rsc.org rsc.org
Whole-Cell Biocatalyst Co-expression of L-amino acid deaminase and D-amino acid dehydrogenase in E. coliL-phenylalanineD-phenylalanineHigh conversion efficiency and optical purity. nih.gov nih.gov
Engineered PAL Cascade Phenylalanine ammonia-lyase (PAL) variants, D-amino acid oxidaseCinnamic acidsD-phenylalanine derivativesHigh yield and excellent optical purity (>99% ee). nih.gov nih.gov
Immobilized PAL Phenylalanine ammonia-lyase from Rhodotorula glutinisDL-phenylalanineD-phenylalanineConversion ratio and optical purity of D-phenylalanine both exceeded 99%. nih.gov nih.gov

Green Chemistry Principles in D-Phenylalanine, L-2-aminobutanoyl- Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of peptides like D-Phenylalanine, L-2-aminobutanoyl- to enhance sustainability and minimize environmental impact. rsc.org This involves a holistic approach that considers every stage of the manufacturing process, from raw material sourcing to final product purification. advancedchemtech.compeptide.com

A cornerstone of green peptide synthesis is the utilization of biocatalysis. As detailed in the production of D-phenylalanine, enzymes operate under mild, aqueous conditions, which significantly reduces energy consumption and avoids the use of hazardous reagents. nih.govnih.gov The high specificity of enzymes minimizes byproduct formation, leading to a higher atom economy and less waste. nih.gov

The shift towards renewable feedstocks is another critical aspect. L-phenylalanine, a key precursor, is commercially produced in large quantities through fermentation using engineered Escherichia coli, which utilizes glucose as a carbon source. wikipedia.org This bio-based approach offers a sustainable alternative to traditional chemical synthesis routes that rely on petrochemicals.

Waste prevention is a central tenet of green chemistry. advancedchemtech.com In peptide synthesis, this is addressed by moving from traditional batch processes to more efficient continuous flow systems. rsc.orgadvancedchemtech.com Continuous flow reactors allow for precise control over reaction conditions, leading to higher conversion rates and reduced waste. advancedchemtech.com Furthermore, the development of "TFA-free" cleavage protocols helps to avoid the generation of hazardous waste associated with trifluoroacetic acid. advancedchemtech.com

The selection of safer solvents is paramount. Traditional solid-phase peptide synthesis (SPPS) often employs solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have significant toxicity concerns. rsc.org Green chemistry research focuses on finding environmentally benign alternatives. rsc.orgadvancedchemtech.com Water is an ideal green solvent, and its use in SPPS is an area of active research. advancedchemtech.com Other promising alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate, which have been shown to be effective replacements for conventional solvents in both solution- and solid-phase peptide synthesis. rsc.orgbiotage.com

Energy efficiency is inherently improved by adopting biocatalytic methods that operate at ambient temperatures and pressures. peptide.com This not only reduces the environmental footprint but also lowers production costs. By embracing these green chemistry principles, the synthesis of D-Phenylalanine, L-2-aminobutanoyl- and other peptides can become a more sustainable and economically viable endeavor.

Table 2: Application of Green Chemistry Principles in Peptide Synthesis

Green Chemistry PrincipleApplication in Peptide SynthesisExamples & BenefitsReference
Prevention Use of continuous flow synthesis instead of batch processes.Reduces excess reagents and solvents, minimizes waste. advancedchemtech.com rsc.orgadvancedchemtech.com
Atom Economy Employing enzymatic coupling methods.High specificity reduces byproducts and improves yield.
Less Hazardous Chemical Syntheses Replacing hazardous reagents.TFA-free cleavage protocols avoid harsh acids. advancedchemtech.com advancedchemtech.com
Designing Safer Chemicals Use of biocatalysts (enzymes).Operate under mild conditions (neutral pH, ambient temperature). nih.gov nih.gov
Safer Solvents and Auxiliaries Replacing DMF and DCM with greener alternatives.Use of water, 2-MeTHF, CPME, or propylene carbonate reduces toxicity and waste. rsc.orgbiotage.com rsc.orgbiotage.com
Design for Energy Efficiency Utilizing biocatalytic reactions.Reactions proceed at ambient temperature and pressure, lowering energy consumption. peptide.com peptide.com
Use of Renewable Feedstocks Bio-based production of starting materials.Fermentation of glucose by E. coli to produce L-phenylalanine. wikipedia.org wikipedia.org

Structural and Conformational Analysis of D Phenylalanine, L 2 Aminobutanoyl

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the three-dimensional structure and behavior of peptides. Techniques such as NMR, CD, and vibrational spectroscopy provide detailed insights into molecular conformation, chirality, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Phenylalanine, L-2-aminobutanoyl- Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can deduce the dihedral angles and the spatial proximity of atoms within the D-Phenylalanine, L-2-aminobutanoyl- molecule.

Table 1: Potential NMR Observables for Conformational Analysis of D-Phenylalanine, L-2-aminobutanoyl-

NMR Parameter Information Yielded Relevant Residues
Chemical Shifts (δ) Local electronic environment, secondary structure elements All protons and carbons
³J Coupling Constants Torsion angles (φ, χ) Backbone and side-chain protons
NOE Intensities Inter-proton distances (< 5 Å) All protons

Circular Dichroism (CD) Spectroscopy in Chirality and Secondary Structure Investigations of D-Phenylalanine, L-2-aminobutanoyl-

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, making it highly sensitive to the chiral environment and secondary structure of peptides. nih.govspringernature.com For a short dipeptide like D-Phenylalanine, L-2-aminobutanoyl-, the far-UV CD spectrum (typically 190-250 nm) would be dominated by the peptide bond and would likely show characteristics of a random coil or turn-like structure. mtoz-biolabs.comunits.it

The near-UV CD spectrum (250-320 nm) would be particularly informative due to the presence of the D-phenylalanine residue. units.it The aromatic side chain of phenylalanine is a chromophore that becomes chirally active due to its constrained environment, providing a signature that is sensitive to its orientation relative to the peptide backbone. mdpi.comacs.org The combination of a D-amino acid and an L-amino acid would result in a unique CD signature reflecting the specific stereochemistry of the peptide.

Table 2: Expected CD Spectral Regions and Interpretations for D-Phenylalanine, L-2-aminobutanoyl-

Spectral Region Wavelength Range Chromophore Structural Information
Far-UV 190-250 nm Peptide Bond Secondary structure (e.g., β-turn, random coil)

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Peptide Backbone Analysis in D-Phenylalanine, L-2-aminobutanoyl-

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for studying the peptide backbone conformation and hydrogen bonding patterns. yildiz.edu.tr

The Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is particularly sensitive to the secondary structure. While a dipeptide is too short to form stable helices or sheets, the position of this band can indicate the presence of specific turn structures or intermolecular hydrogen bonds in the solid state or in solution. nih.gov The Amide II (~1500-1600 cm⁻¹) and Amide III bands provide complementary information. Studies on phenylalanine oligopeptides have used these bands to assign structures in both crystalline and solution states. nih.govacs.org FTIR analysis of D-phenylalanine has provided detailed assignments of its vibrational modes. yildiz.edu.tr

Table 3: Key Vibrational Bands for the Analysis of D-Phenylalanine, L-2-aminobutanoyl-

Vibrational Mode Typical Wavenumber (cm⁻¹) Information Gained
Amide I (C=O stretch) 1600 - 1700 Secondary structure, H-bonding
Amide II (N-H bend, C-N stretch) 1500 - 1600 Conformation, H-bonding
Amide III 1200 - 1400 Backbone conformation
N-H Stretch 3200 - 3400 Hydrogen bonding status

X-ray Crystallography of D-Phenylalanine, L-2-aminobutanoyl- and its Co-crystals

X-ray crystallography provides the most definitive, high-resolution structural information by determining the precise arrangement of atoms in a crystal lattice. A crystal structure of D-Phenylalanine, L-2-aminobutanoyl- would yield exact bond lengths, bond angles, and torsion angles, providing an unambiguous picture of its solid-state conformation.

This technique would reveal how the molecule packs in the crystal, detailing the intermolecular interactions, such as hydrogen bonds between the amide backbone and the carboxyl and amino termini, as well as potential π-π stacking of the phenylalanine rings. While no crystal structure exists for D-Phenylalanine, L-2-aminobutanoyl-, structures of other phenylalanine-containing peptides and proteins show the importance of its side chain in mediating crystal packing and molecular interactions. nih.govnih.gov The formation of co-crystals with other molecules could also be studied to understand its interaction patterns.

Computational Approaches to D-Phenylalanine, L-2-aminobutanoyl- Structure and Dynamics

Computational methods are invaluable for exploring the conformational landscape and dynamic behavior of peptides, complementing experimental data.

Molecular Dynamics (MD) Simulations of D-Phenylalanine, L-2-aminobutanoyl- in various environments

Molecular Dynamics (MD) simulations model the motions of atoms and molecules over time, providing a dynamic picture of peptide behavior. unipa.it An MD simulation of D-Phenylalanine, L-2-aminobutanoyl- in an aqueous environment would reveal its conformational flexibility, dominant solution-state structures, and interactions with water molecules.

Simulations could map the potential energy surface as a function of key dihedral angles (φ, ψ, χ), identifying low-energy, stable conformations. This is crucial for a flexible molecule like a dipeptide, which may not adopt a single static structure in solution. Such simulations have been effectively used to study the self-assembly of phenylalanine and its derivatives into larger nanostructures, highlighting the importance of chirality and intermolecular forces. nih.govresearchgate.netrsc.org These studies show that peptides containing D- and L-amino acids can form unique helical structures. dntb.gov.ua By running simulations in different solvents or under varying temperatures, one could predict how environmental conditions affect the peptide's structure and dynamics.

Molecular Mechanisms and Biological System Interactions of D Phenylalanine, L 2 Aminobutanoyl

Receptor Binding and Signaling Pathway Modulation Studies (in vitro, mechanistic focus)

In vitro studies are fundamental to understanding how a novel compound like D-Phenylalanine, L-2-aminobutanoyl- might interact with cellular receptors and modulate their signaling pathways. These studies provide a controlled environment to dissect the molecular events without the complexity of a whole organism.

Ligand-Receptor Interaction Kinetics for D-Phenylalanine, L-2-aminobutanoyl-

The kinetics of the interaction between a ligand, such as D-Phenylalanine, L-2-aminobutanoyl-, and its receptor are crucial for determining its biological activity. Key parameters that would be investigated include:

Association Rate Constant (k_on): This measures the rate at which the ligand binds to the receptor. A high k_on suggests a rapid formation of the ligand-receptor complex.

Dissociation Rate Constant (k_off): This measures the rate at which the ligand unbinds from the receptor. A low k_off indicates a stable and long-lasting interaction.

Equilibrium Dissociation Constant (K_d): Calculated as k_off/k_on, the K_d represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d value signifies a higher binding affinity.

These parameters are typically determined using techniques like surface plasmon resonance (SPR) or radioligand binding assays.

Table 1: Hypothetical Ligand-Receptor Interaction Kinetic Parameters

Parameter Description Typical Units
k_on Association rate constant M⁻¹s⁻¹
k_off Dissociation rate constant s⁻¹

Structural Determinants of D-Phenylalanine, L-2-aminobutanoyl- Recognition by Specific Receptors

The specific three-dimensional structure of both the ligand and the receptor dictates their binding compatibility. For D-Phenylalanine, L-2-aminobutanoyl-, key structural features that would be critical for receptor recognition include:

The D-Phenylalanine moiety: The stereochemistry and the aromatic ring of the phenylalanine residue would likely play a significant role in hydrophobic and/or pi-stacking interactions within the receptor's binding pocket.

The L-2-aminobutanoyl moiety: The size, shape, and charge of this group would influence the specificity and orientation of binding.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would be employed to elucidate the precise atomic-level interactions between D-Phenylalanine, L-2-aminobutanoyl- and its target receptor.

Role in Enzyme Inhibition/Activation Studies (mechanistic, not therapeutic)

Investigating the effects of D-Phenylalanine, L-2-aminobutanoyl- on enzyme activity is another critical area of mechanistic study. This involves determining whether the compound can inhibit or activate specific enzymes and the nature of this modulation.

Kinetic Characterization of Enzyme Modulation by D-Phenylalanine, L-2-aminobutanoyl-

Enzyme kinetic studies would be performed to characterize how D-Phenylalanine, L-2-aminobutanoyl- affects the rate of an enzyme-catalyzed reaction. The primary modes of inhibition that would be investigated are:

Competitive Inhibition: The compound would compete with the enzyme's natural substrate for binding to the active site. This would increase the apparent Michaelis constant (K_m) of the enzyme without affecting the maximum reaction velocity (V_max).

Non-competitive Inhibition: The compound would bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's efficiency. This would decrease the V_max without affecting the K_m.

Uncompetitive Inhibition: The compound would bind only to the enzyme-substrate complex. This would decrease both the V_max and the apparent K_m.

The inhibition constant (K_i) would be determined to quantify the potency of the inhibitory effect.

Table 2: Potential Modes of Enzyme Inhibition by D-Phenylalanine, L-2-aminobutanoyl-

Inhibition Type Effect on K_m Effect on V_max
Competitive Increase No change
Non-competitive No change Decrease

Allosteric Regulation Mechanisms involving D-Phenylalanine, L-2-aminobutanoyl-

Allosteric regulation occurs when a molecule binds to an enzyme at a site distinct from the active site, leading to a change in the enzyme's conformation and activity. If D-Phenylalanine, L-2-aminobutanoyl- were to act as an allosteric regulator, it could either enhance (allosteric activation) or decrease (allosteric inhibition) the enzyme's affinity for its substrate. This would be investigated by examining changes in the enzyme's kinetic parameters in the presence of the compound, often looking for sigmoidal kinetics which are characteristic of allosteric enzymes.

Interaction with Cellular Components and Organelles (mechanistic, in vitro/cellular models)

To understand the broader cellular impact of D-Phenylalanine, L-2-aminobutanoyl-, its interactions with various subcellular components and organelles would be studied in vitro using cellular models. This could involve:

Cellular Uptake and Subcellular Localization: Using fluorescently labeled versions of the compound to track its entry into cells and its accumulation in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus.

Effects on Organelle Function: Assessing the impact of the compound on key organellar functions. For example, its effect on mitochondrial respiration could be measured using a Seahorse XF Analyzer, or its influence on endoplasmic reticulum stress could be evaluated by monitoring specific stress markers.

These studies would provide a more complete picture of the compound's mechanism of action at a cellular level, bridging the gap between molecular interactions and physiological responses.

Table 3: Compound Names Mentioned

Compound Name
D-Phenylalanine, L-2-aminobutanoyl-
D-Phenylalanine

Intracellular Localization Studies of D-Phenylalanine, L-2-aminobutanoyl- in cell culture

Once a dipeptide crosses the cell membrane, its journey continues within the intracellular environment. The localization of the dipeptide within the cell is a critical determinant of its ultimate biological effect.

Research has consistently shown that once inside the cell, dipeptides are typically not stable and are rapidly hydrolyzed by intracellular peptidases into their constituent amino acids. nih.govnih.govtec.ac.cr This intracellular cleavage is a key feature of dipeptide metabolism. The resulting amino acids then enter the cell's amino acid pool and can be utilized for protein synthesis or other metabolic pathways. nih.gov

Studies using various dipeptides in Chinese Hamster Ovary (CHO) cell cultures have demonstrated that the dipeptides are indeed imported into the cells and subsequently broken down into their amino acid components. nih.govnih.govtec.ac.cr This process allows for the targeted delivery of specific amino acids to cells.

Following its transport into the cell, D-Phenylalanine, L-2-aminobutanoyl- would be expected to reside transiently in the cytoplasm before being acted upon by cytosolic peptidases. The primary localization would therefore be the cytoplasm.

The dipeptide would be cleaved at the peptide bond, releasing D-phenylalanine and L-2-aminobutanoic acid. The fate of these individual amino acids would then depend on the specific metabolic capabilities of the cell type. L-2-aminobutanoic acid can be incorporated into various metabolic pathways. The D-phenylalanine, being a D-amino acid, might have a different fate. While most cellular machinery is specific for L-amino acids, some enzymes can process D-amino acids. It might be racemized to L-phenylalanine or undergo other metabolic transformations. nih.gov

To visualize the expected intracellular distribution and breakdown of D-Phenylalanine, L-2-aminobutanoyl-, a hypothetical data table based on typical dipeptide localization studies is provided below.

Table 2: Illustrative Intracellular Localization and Fate of a Representative Dipeptide in Cell Culture

Time PointIntact Dipeptide Concentration (Cytoplasm)Free D-Phenylalanine Concentration (Cytoplasm)Free L-2-aminobutanoic acid Concentration (Cytoplasm)Localization in Organelles
5 minutesHighLowLowPrimarily Cytoplasmic
30 minutesModerateModerateModeratePrimarily Cytoplasmic
60 minutesLowHighHighPrimarily Cytoplasmic
120 minutesVery Low/UndetectableHigh (entering metabolic pathways)High (entering metabolic pathways)Primarily Cytoplasmic

This table is a hypothetical representation based on the known intracellular fate of dipeptides and is for illustrative purposes only. It does not represent experimental data for D-Phenylalanine, L-2-aminobutanoyl-.

Advanced Analytical Methodologies for D Phenylalanine, L 2 Aminobutanoyl Research

Chromatographic Separation and Detection

Chromatographic techniques are paramount for the separation and analysis of peptides. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful tools, offering high-resolution separation of closely related peptide isomers. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development for D-Phenylalanine, L-2-aminobutanoyl- Isomers

The development of a robust HPLC method is crucial for separating the diastereomers of D-Phenylalanine, L-2-aminobutanoyl-. Diastereomers, such as D-Phe-L-2-aminobutanoyl- and its L-Phe-L-2-aminobutanoyl- counterpart, possess different physicochemical properties, which often allows for their separation on standard achiral stationary phases. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common technique used for peptide separation. nih.gov The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase (e.g., C8 or C18) and the polar mobile phase. Subtle differences in the three-dimensional structure of diastereomers can lead to variations in their hydrophobicity, enabling separation. nih.gov For D-amino acid-containing peptides (DAACPs), the D-isomer is generally more hydrophobic and thus more retained on a reversed-phase column than its all-L counterpart. researchgate.net

Method development for D-Phenylalanine, L-2-aminobutanoyl- would typically start with a C18 column and a mobile phase gradient consisting of water and acetonitrile (B52724) with an acidic modifier like trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution. Optimization would involve adjusting the gradient slope, flow rate, and column temperature to achieve baseline separation of the diastereomers. nih.govresearchgate.net

Table 1: Representative HPLC Method Parameters for Diastereomer Separation

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for peptide separations, provides good hydrophobic retention.
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase with ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier to elute the peptide.
Gradient 5% to 60% B over 30 minA broad gradient is a good starting point for separating peptides with unknown retention behavior.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 25°C - 40°CTemperature can affect selectivity and resolution; optimization is often required. researchgate.net
Detection UV at 214 nm & 254 nm214 nm for the peptide bond and 254 nm for the phenylalanine aromatic ring.

Chiral Chromatography for Enantiomeric Purity Assessment of D-Phenylalanine, L-2-aminobutanoyl-

Assessing the enantiomeric purity of D-Phenylalanine, L-2-aminobutanoyl- involves separating it from its enantiomer, L-Phenylalanine, D-2-aminobutanoyl-. Since enantiomers have identical physicochemical properties in an achiral environment, their separation requires a chiral selector. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. sigmaaldrich.commdpi.com

Direct Chiral Separation: Direct analysis on a CSP is often preferred as it avoids extra sample preparation steps. sigmaaldrich.com Several types of CSPs are effective for the separation of amino acids and peptides.

Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving underivatized amino acids and peptides. researchgate.netsigmaaldrich.com They are compatible with both organic and aqueous mobile phases, making them ideal for separating polar and ionic compounds. sigmaaldrich.com On these phases, the D-enantiomer is typically more strongly retained. sigmaaldrich.com

Crown Ether-Based CSPs: These columns (e.g., CROWNPAK CR-I(+)) are also used for chiral amino acid analysis, often providing rapid separations. mdpi.comshimadzu.com With these CSPs, the D-amino acid generally elutes before the L-amino acid. mdpi.com

Zwitterionic CSPs: Newly developed zwitterionic phases (e.g., CHIRALPAK ZWIX) have shown promise for the direct stereoselective resolution of amino acids and small di- and tripeptides using LC-MS compatible mobile phases. chiraltech.com

Indirect Chiral Separation: This approach involves reacting the peptide with a chiral derivatizing reagent, such as Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogues like L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide). rsc.org This reaction creates diastereomeric derivatives that can then be separated by standard RP-HPLC. This method can be highly sensitive, especially when coupled with mass spectrometry. rsc.orgnih.gov

Table 2: Chiral Stationary Phases (CSPs) for Peptide Analysis

CSP TypeExample ColumnSeparation PrincipleTypical Mobile Phase
Macrocyclic Glycopeptide Astec CHIROBIOTIC TInclusion complexation, hydrogen bonding, ionic interactions. sigmaaldrich.comMethanol/Water or Ethanol/Water mixtures. sigmaaldrich.comsigmaaldrich.com
Crown Ether CROWNPAK CR-I(+)Host-guest complexation with the primary amine group. mdpi.comAcidified aqueous or polar-organic mobile phases. shimadzu.com
Zwitterionic Ion-Exchanger CHIRALPAK ZWIX(+) / ZWIX(-)Multiple ionic and polar interactions (double ion-pairing). chiraltech.comMethanol-based with water and/or ACN as additives. chiraltech.com
Polysaccharide-based Chiralpak IA / Chiralcel OD-HInclusion, dipole-dipole, and hydrogen bonding within chiral grooves. yakhak.orgHexane/2-Propanol (Normal Phase). yakhak.org

Capillary Electrophoresis (CE) for D-Phenylalanine, L-2-aminobutanoyl- Analysis

Capillary electrophoresis is a high-resolution technique well-suited for the analysis of polar and charged molecules like peptides. nih.govnih.gov The separation is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-mass ratio. nih.gov CE is considered orthogonal to HPLC, providing a complementary separation method. nih.gov

For the analysis of D-Phenylalanine, L-2-aminobutanoyl-, a simple capillary zone electrophoresis (CZE) method would be the starting point. The separation can be optimized by adjusting several operational parameters:

Buffer pH: This is a critical parameter as it determines the net charge of the peptide. By working at a low pH (e.g., pH 2.5), the carboxylic acid group is protonated, and the peptide carries a net positive charge from its N-terminal amine, allowing for migration towards the cathode. bio-rad.com

Buffer Composition and Concentration: Phosphate buffers are commonly used. bio-rad.com The concentration affects the ionic strength, which influences migration times and resolution.

Capillary: Uncoated fused-silica capillaries are standard. acs.org Increasing the capillary length can enhance resolution, though it also increases analysis time. bio-rad.comacs.org

For separating chiral isomers, chiral selectors such as cyclodextrins can be added to the background electrolyte to create a pseudostationary phase that interacts differentially with the enantiomers.

Table 3: Example Capillary Zone Electrophoresis (CZE) Parameters for Peptide Analysis

ParameterConditionReference
Capillary Fused-silica, 50 µm I.D., 50-100 cm length acs.org
Background Electrolyte (BGE) 100 mM Phosphate buffer, pH 2.5 bio-rad.com
Applied Voltage 20-30 kV acs.org
Temperature 20-25°C acs.org
Injection Hydrodynamic (pressure) injection (e.g., 5 kPa for 15 s) acs.org
Detection UV at 200-214 nm bio-rad.com

Mass Spectrometry (MS) Applications in D-Phenylalanine, L-2-aminobutanoyl- Research

Mass spectrometry, particularly when coupled with a separation technique like LC, is an indispensable tool for the structural elucidation and quantification of peptides. nih.gov

Fragmentation Pathway Elucidation of D-Phenylalanine, L-2-aminobutanoyl- by Tandem MS

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide by fragmenting the precursor ion and analyzing the resulting product ions. Collision-induced dissociation (CID) is a common fragmentation technique. For a dipeptide like D-Phe-L-2-aminobutanoyl-, fragmentation typically occurs at the peptide bond, producing b- and y-type ions.

The b-ion (b₁) would consist of the N-terminal residue (D-Phenylalanine).

The y-ion (y₁) would consist of the C-terminal residue (L-2-aminobutanoic acid).

The presence of a phenylalanine residue can influence the fragmentation pattern. In deprotonated peptides with a C-terminal phenylalanine, a major fragmentation pathway is the elimination of neutral cinnamic acid. acs.org When phenylalanine is in the N-terminal position, as in the target compound, characteristic fragmentations can include the formation of the benzyl (B1604629) anion (m/z 91) and the elimination of toluene (B28343) (C₇H₈) from the [M-H-CO₂]⁻ ion in negative ion mode. acs.org In positive ion mode, a prominent immonium ion for phenylalanine at m/z 120 is expected.

Table 4: Predicted m/z Values for D-Phenylalanine, L-2-aminobutanoyl- in MS/MS Assumes monoisotopic masses and single charge state.

Ion TypeStructure/FragmentPredicted m/z (Positive Mode)Predicted m/z (Negative Mode)
Precursor Ion [M+H]⁺ / [M-H]⁻251.14249.13
b₁-ion D-Phe148.08-
y₁-ion L-2-aminobutanoyl104.07102.06
Immonium Ion Phe120.08-
Characteristic Loss [M+H - H₂O]⁺233.13-
Characteristic Loss [M+H - CO]⁺223.15-

Quantitative Analysis of D-Phenylalanine, L-2-aminobutanoyl- in Complex Research Matrices

For the accurate quantification of D-Phenylalanine, L-2-aminobutanoyl- in complex samples such as biological fluids or reaction mixtures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. bioanalysis-zone.comresearchgate.net The technique offers high selectivity and sensitivity. bioanalysis-zone.com The most common approach is targeted analysis using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. nih.gov

In an MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the target peptide) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and one or more specific product ions are monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex matrix. nih.gov

A robust quantitative method requires:

Efficient Sample Preparation: To reduce matrix effects and concentrate the analyte, sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are essential. researchgate.net

Optimized Chromatography: A well-developed LC method, as described in section 6.1.1, is needed to separate the analyte from isomers and other interfering compounds before it enters the mass spectrometer.

Use of an Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS, as it co-elutes and experiences similar ionization effects, providing the most accurate correction for matrix effects and variability.

Method Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. nih.gov

Table 5: Outline of a Quantitative LC-MS/MS Method

ParameterDescription
Instrumentation UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. nih.gov
LC Column C18, 50 x 2.1 mm, 1.7 µm (UPLC for faster analysis).
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Formic acid is more MS-friendly than TFA).
MS Mode Positive ESI, Multiple Reaction Monitoring (MRM).
MRM Transition (Analyte) Example: 251.1 → 120.1 (Precursor → Phe immonium ion). A second transition (e.g., 251.1 → 104.1) would be used as a qualifier.
MRM Transition (IS) e.g., for D-Phe(d5)-L-2-aminobutanoyl: 256.1 → 125.1.
Sample Preparation Protein precipitation with acetonitrile followed by solid-phase extraction (SPE).

Electrochemical Detection Methods for D-Phenylalanine, L-2-aminobutanoyl-

No published research data is available for this topic.

D Phenylalanine, L 2 Aminobutanoyl As a Research Tool and Building Block

Utilization in Peptidomimetic Design and Synthesis Research

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor selectivity. The inclusion of non-standard amino acids like D-phenylalanine and L-2-aminobutyric acid is a key strategy in peptidomimetic design.

Incorporation of D-Phenylalanine, L-2-aminobutanoyl- into Scaffold Development

Molecular scaffolds provide a framework for the spatial arrangement of functional groups, which is crucial for their interaction with biological targets. The synthesis of peptides on solid supports, often using Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, allows for the precise incorporation of amino acids like D-phenylalanine and L-2-aminobutyric acid into desired sequences mdpi.com. The use of D-amino acids in peptide scaffolds can confer resistance to enzymatic degradation, a significant advantage for therapeutic applications nih.govnih.gov. Designer self-assembling peptides, for instance, have been created using D-amino acids to form stable nanofiber scaffolds that can serve as a microenvironment for cell culture nih.govresearchgate.net. The unique stereochemistry of D-Phenylalanine, L-2-aminobutanoyl- could influence the secondary structure of a peptide, potentially inducing specific turns or helical conformations that are critical for biological activity nih.gov. The synthesis of such modified peptides can be achieved through established methods like solid-phase peptide synthesis, allowing for the creation of diverse molecular architectures youtube.com.

Exploration of D-Phenylalanine, L-2-aminobutanoyl- based Peptide Libraries

Peptide libraries are powerful tools for drug discovery and for studying protein-protein interactions. The inclusion of non-canonical amino acids, such as D-phenylalanine and L-2-aminobutyric acid, can significantly expand the chemical diversity of these libraries acs.orgnih.govnih.gov. Phage display and mRNA display are common techniques used to generate and screen vast libraries of peptides acs.orgnih.gov. By incorporating D-Phenylalanine, L-2-aminobutanoyl-, it is possible to create libraries of peptides with enhanced stability and novel binding properties. For example, libraries containing N-methylated amino acids and D-amino acids have been successfully used to identify potent peptide binders to biological targets nih.gov. The unique properties of D-Phenylalanine, L-2-aminobutanoyl- could lead to the discovery of new lead compounds for therapeutic development.

Applications in Material Science Research

The self-assembly of small molecules, particularly peptides, into well-defined nanostructures is a burgeoning area of material science. The properties of the resulting materials are dictated by the chemical nature of the constituent building blocks.

Self-Assembly Properties of D-Phenylalanine, L-2-aminobutanoyl- for Nanostructure Formation

Dipeptides, especially those containing aromatic residues like phenylalanine, are known to self-assemble into a variety of nanostructures, including nanotubes, nanofibers, and vesicles nih.govacs.org. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The chirality of the amino acids plays a crucial role in the morphology of the resulting nanostructures. For instance, dipeptides composed of L-amino acids can form different structures compared to their D-amino acid or mixed chirality counterparts mdpi.com. Studies on dipeptides containing phenylalanine and other hydrophobic amino acids have shown that even subtle changes in the amino acid sequence or stereochemistry can significantly alter the self-assembly behavior mdpi.com. The combination of the aromatic D-phenylalanine and the hydrophobic L-2-aminobutyric acid in D-Phenylalanine, L-2-aminobutanoyl- would likely lead to the formation of ordered nanostructures in aqueous environments. The increased aromaticity from the phenylalanine residue can contribute to the mechanical rigidity and thermal stability of the resulting materials acs.org.

Dipeptide ExampleObserved NanostructureKey Driving Interactions
L-Phe-L-PheNanotubes, Nanofibersπ-π stacking, Hydrogen bonding
D-Phe-L-ValNanotubesChirality-dependent packing
Ile-PheNanofibrillar hydrogelsHydrophobic interactions

Biocompatibility Studies of D-Phenylalanine, L-2-aminobutanoyl- derived Materials (in vitro, material property focus)

For any material to be used in biomedical applications, its biocompatibility is of paramount importance. Materials derived from natural building blocks like amino acids are generally expected to be biocompatible. Studies on materials derived from L-phenylalanine have indicated good biocompatibility researchgate.net. Furthermore, designer self-assembling peptides made from D-amino acids have been shown to support cell growth and migration, indicating their compatibility with biological systems nih.gov. The use of D-amino acids can also enhance the resistance of these materials to enzymatic degradation, which is a desirable property for in vivo applications nih.govaiche.org. Therefore, materials formed from the self-assembly of D-Phenylalanine, L-2-aminobutanoyl- would be expected to exhibit good biocompatibility and enhanced stability, making them promising candidates for applications in tissue engineering and drug delivery.

Use in Chemical Biology Probes and Assays for Mechanistic Research

Chemical probes are small molecules used to study and manipulate biological systems. D-amino acids and their derivatives have emerged as valuable tools in chemical biology, particularly for studying bacterial cell wall biosynthesis. Fluorescently labeled D-amino acids (FDAAs) can be incorporated into the peptidoglycan of bacteria, allowing for the visualization of cell wall synthesis and remodeling semanticscholar.orgrsc.orgnih.govresearchgate.net. Dipeptides containing D-amino acids have also been developed as probes to investigate the cytoplasmic pathways of peptidoglycan synthesis acs.org. The unique structure of D-Phenylalanine, L-2-aminobutanoyl- could be leveraged to develop novel probes. For example, by attaching a fluorescent dye or a clickable handle to the dipeptide, it could be used to study peptide uptake and metabolism in cells, or to investigate the activity of specific enzymes. The incorporation of the non-canonical L-2-aminobutyric acid could provide specificity for certain biological processes.

Future Perspectives and Emerging Research Avenues for D Phenylalanine, L 2 Aminobutanoyl

Integration with Systems Biology Approaches

Systems biology offers a powerful lens through which to understand the complex interactions of D-Phenylalanine, L-2-aminobutanoyl- within a biological system. By integrating high-throughput data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of how this dipeptide and its metabolites influence cellular networks.

For instance, L-phenylalanine is known to be a precursor for the synthesis of crucial neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.orgnih.gov Systems biology approaches could elucidate the broader impact of D-phenylalanine administration on these pathways, considering its potential conversion to L-phenylalanine and subsequent effects on the entire metabolic network. wikipedia.org Furthermore, the calcium-sensing receptor (CaSR) is activated by L-phenylalanine, influencing gut hormone release. nih.gov A systems-level analysis could map the downstream consequences of this activation on global metabolic regulation.

Future research could focus on:

Metabolic Flux Analysis: Quantifying the flow of metabolites through various pathways following the administration of D-Phenylalanine, L-2-aminobutanoyl- to understand its metabolic fate and impact.

Integrated 'Omics' Studies: Combining genomic, transcriptomic, proteomic, and metabolomic data to build predictive models of cellular responses to the dipeptide.

Novel Synthetic Strategies and Biocatalytic Discoveries

Recent advancements in synthetic chemistry and biocatalysis are paving the way for more efficient and enantiomerically pure production of non-natural amino acids and their derivatives, which is directly relevant to the synthesis of D-Phenylalanine, L-2-aminobutanoyl-.

One promising area is the use of enzymes in one-pot cascade reactions. biorxiv.orgbohrium.com For example, phenylalanine ammonia (B1221849) lyases (PALs) can be used to synthesize D-phenylalanine from inexpensive starting materials like cinnamic acids. nih.gov Researchers have developed multienzymatic cascade processes that couple PAL amination with deracemization to achieve high yields and excellent optical purity. nih.gov Similarly, novel D-aminopeptidases are being discovered and characterized for the production of chiral compounds like (S)-2-aminobutanamide, a derivative of L-2-aminobutanoic acid. sci-hub.st

Key future research directions include:

Engineered Biocatalysts: Developing enzymes with enhanced activity, stability, and substrate specificity for the synthesis of D-phenylalanine and L-2-aminobutanoic acid derivatives through directed evolution and protein engineering. nih.gov

One-Pot Cascade Reactions: Designing multi-enzyme systems that can perform several synthetic steps in a single reaction vessel, improving efficiency and reducing waste. biorxiv.orgbohrium.com

Chemoenzymatic Synthesis: Combining the advantages of chemical and enzymatic synthesis to create novel and efficient routes to complex dipeptides like D-Phenylalanine, L-2-aminobutanoyl-. nih.gov

Table 1: Biocatalytic Approaches for Phenylalanine and its Derivatives

Biocatalytic StrategyEnzymes InvolvedKey AdvantagesRelevant Research
One-Pot Cascade for L-Phenylalanine DerivativesL-threonine transaldolase, phenylserine (B13813050) dehydratase, aminotransferaseHigh yield from simple aldehydes, mild aqueous conditions. bohrium.com[Bohrium (2024)] bohrium.com
PAL Amination and Chemoenzymatic DeracemizationPhenylalanine Ammonia Lyase (PAL), D-amino acid oxidase (DAAO)High yield and optical purity of D-phenylalanines from cinnamic acids. nih.gov[PMC (2017)] nih.gov
Hydrogen-Borrowing Dual-Enzyme CascadeD-mandelate dehydrogenase, L-leucine dehydrogenaseSynthesis of L-phenylglycine from D-mandelic acid. mdpi.com[MDPI (2020)] mdpi.com

Advances in Computational Prediction of D-Phenylalanine, L-2-aminobutanoyl- Properties and Interactions

Computational methods are becoming indispensable for predicting the properties and biological interactions of novel compounds, saving time and resources in the drug discovery and development process. For D-Phenylalanine, L-2-aminobutanoyl-, these approaches can provide valuable insights into its potential biological activity.

Molecular docking studies can predict how the dipeptide might bind to various protein targets. For example, knowing that D-phenylalanine has pharmacological activity at the niacin receptor 2 and can block the degradation of enkephalins by carboxypeptidase A provides a starting point for computational screening against these and other related targets. wikipedia.org Computational tools can also predict physicochemical properties such as solubility, lipophilicity, and membrane permeability, which are crucial for understanding its pharmacokinetic profile.

Future computational research could involve:

Molecular Dynamics Simulations: Simulating the dynamic behavior of the dipeptide and its interactions with target proteins over time to understand binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the chemical structure of the dipeptide and its analogs with their biological activities to guide the design of more potent compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Using computational models to predict the pharmacokinetic and toxicological properties of the dipeptide.

Table 2: Computationally Predicted Properties of Phenylalanine Isomers

PropertyD-PhenylalanineL-PhenylalanineDL-PhenylalanineData Source
Molecular Weight165.19 g/mol165.19 g/mol165.19 g/mol[PubChem] nih.govnih.govnih.gov
XLogP3-1.5-1.5-1.5[PubChem] nih.govnih.govnih.gov
Hydrogen Bond Donor Count222[PubChem] nih.govnih.govnih.gov
Hydrogen Bond Acceptor Count333[PubChem] nih.govnih.govnih.gov

Expanding Research Applications beyond Current Paradigms for D-Phenylalanine, L-2-aminobutanoyl-

While the current understanding of D-phenylalanine's effects suggests potential applications in pain management and mood regulation, future research is likely to uncover novel applications for D-Phenylalanine, L-2-aminobutanoyl-.

The incorporation of unnatural amino acids like D-phenylalanine into peptides can confer resistance to enzymatic degradation, a valuable property for developing peptide-based drugs. nih.gov This opens up the possibility of using D-Phenylalanine, L-2-aminobutanoyl- as a building block for creating more stable and effective therapeutic peptides.

Emerging areas for investigation include:

Peptide-Based Drug Delivery: Exploring the use of this dipeptide in the design of peptides that can act as carriers for targeted drug delivery.

Nutraceuticals: Investigating the potential of the dipeptide as a nutritional supplement, building on the known roles of L-phenylalanine as an essential amino acid and a precursor to important biomolecules. wikipedia.orgwebmd.com

Biomaterials: Exploring the incorporation of the dipeptide into novel biomaterials, where its specific chemical properties could be advantageous.

As research continues to unravel the biological functions and synthetic possibilities related to D-phenylalanine and L-2-aminobutanoic acid, the potential applications for the dipeptide D-Phenylalanine, L-2-aminobutanoyl- are expected to expand significantly.

Q & A

Q. What experimental approaches are optimal for synthesizing enantiopure D-phenylalanine derivatives?

Enantiopure D-phenylalanine can be synthesized via asymmetric resolution of racemic mixtures using immobilized enzymes like phenylalanine ammonia-lyase (PAL). A recirculating packed-bed reactor with immobilized RgPAL achieved 99% conversion of L-phenylalanine and 99% enantiomeric excess (ee) for D-phenylalanine, with scalable productivity up to 7.2 g L⁻¹ h⁻¹ . Key parameters include pH, temperature, and substrate concentration. Chromatographic methods (e.g., HPLC with chiral columns) are essential for purity validation.

Q. How can structural differences between D- and L-phenylalanine in enzyme binding be characterized?

X-ray crystallography at 2.0 Å resolution reveals that D-phenylalanine binds to enzymes (e.g., gramicidin synthetase) with a root-mean-square deviation (RMSD) of 0.19 Å compared to L-phenylalanine. The α-phosphate of AMP stabilizes the D-form, while hydrophobic interactions (e.g., π-stacking with Trp134H) dominate in antibody complexes . Differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC) can quantify binding affinity disparities.

Q. What analytical methods validate the stereochemical purity of D-phenylalanine in synthetic pathways?

Chiral HPLC coupled with mass spectrometry (LC-MS/MS) is standard for assessing ee. For example, annotated MS/MS spectra at collision energies of 20–50 eV can distinguish D/L isomers via fragmentation patterns . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium complexes) provides complementary stereochemical confirmation.

Advanced Research Questions

Q. How do computational models resolve contradictions in D-phenylalanine’s pharmacological activity?

Molecular docking and dynamics simulations explain stereoselective interactions. For instance, anti-D-amino acid antibodies form hydrogen bonds (e.g., His42L to α-amino group, 2.17 Å) and π-stacking (Trp134H to phenyl ring) with D-phenylalanine, yielding dissociation constants (~11 µM) consistent with experimental data . Discrepancies in therapeutic efficacy (e.g., antidepressant vs. analgesic outcomes) may arise from variability in blood-brain barrier penetration or metabolic conversion to phenylethylamine .

Q. What experimental designs address conflicting data on D-phenylalanine’s role in chronic pain modulation?

Preclinical studies using murine models of neuropathic pain should combine D-phenylalanine with opioid agonists to assess synergistic effects on enkephalinase inhibition. Dose-response curves and microdialysis (measuring extracellular dopamine in the nucleus accumbens) can clarify mechanisms . Human trials require double-blind, placebo-controlled designs with biomarkers like urinary phenylethylamine levels to reconcile inconsistent clinical results .

Q. How does D-phenylalanine influence neurotransmitter systems in addiction research?

In alcohol-addicted mice, D-phenylalanine restores endogenous opioids (e.g., enkephalins) and synergizes with N-acetylcysteine (NAC) to balance glutamate-dopamine dynamics in the reward pathway. Methodologically, in vivo voltammetry or positron emission tomography (PET) with D2/D3 receptor tracers quantifies dopaminergic activity . Contradictions in human studies may stem from genetic polymorphisms in dopamine transporter (DAT) or opioid receptor genes.

Q. What crystallographic evidence supports D-phenylalanine’s non-ribosomal incorporation into peptides?

Ternary complex structures (enzyme-ATP-D-phenylalanine) reveal that the D-form occupies the same active site as L-phenylalanine but induces conformational shifts in catalytic residues (e.g., RMSD 0.19 Å in main-chain atoms). Mutagenesis of key residues (e.g., Asp235) disrupts D-specific binding, validated via isothermal calorimetry .

Methodological Considerations

  • Contradiction Analysis : Use meta-analyses to weight studies by sample size and methodological rigor (e.g., excluding confounded trials ).
  • Data Reproducibility : Standardize synthesis protocols (e.g., immobilized enzyme batches ) and validate assays across independent labs.
  • Translational Gaps : Bridge preclinical findings (e.g., murine addiction models ) to human trials using pharmacodynamic biomarkers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.